molecular formula C22H16ClN3O2S B3694939 N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-chlorobenzamide

N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-chlorobenzamide

Cat. No.: B3694939
M. Wt: 421.9 g/mol
InChI Key: GPBYNLVWLFVMDL-UHFFFAOYSA-N
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Description

Benzoxazole derivatives, such as the one you’re asking about, are a class of compounds that have been widely studied due to their diverse biological activities . They are often used as intermediates for the preparation of new biological materials .


Synthesis Analysis

Benzoxazoles can be synthesized from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium . A sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives generally consists of a benzene ring fused to an oxazole ring . The specific structure of “N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-chlorobenzamide” would include additional functional groups attached to this core structure.


Chemical Reactions Analysis

The chemical reactions involving benzoxazole derivatives can vary widely depending on the specific compound and the conditions under which the reaction is carried out .

Mechanism of Action

The mechanism of action of benzoxazole derivatives can also vary widely depending on the specific compound. Some benzoxazole derivatives have shown remarkable cytotoxicity in vitro, suggesting potential anticancer activity .

Future Directions

Research into benzoxazole derivatives is ongoing, and these compounds continue to be of interest due to their diverse biological activities and potential applications in medicine .

Properties

IUPAC Name

N-[[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O2S/c1-13-10-11-14(21-24-17-8-4-5-9-19(17)28-21)12-18(13)25-22(29)26-20(27)15-6-2-3-7-16(15)23/h2-12H,1H3,(H2,25,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBYNLVWLFVMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=S)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-chlorobenzamide

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